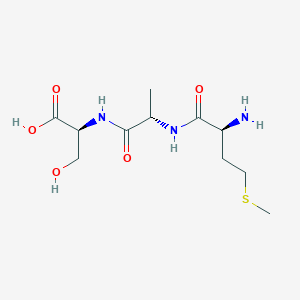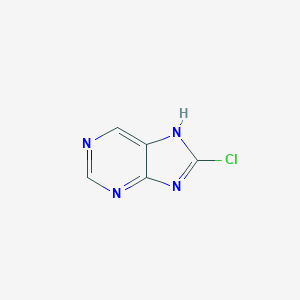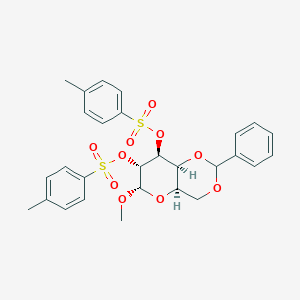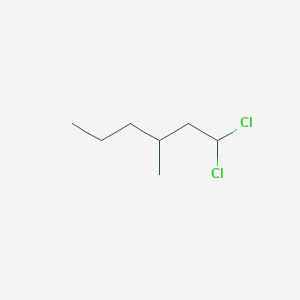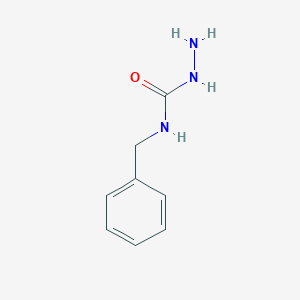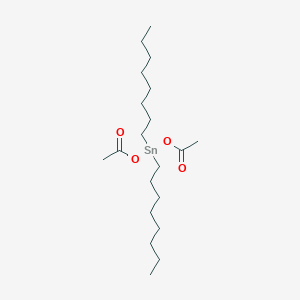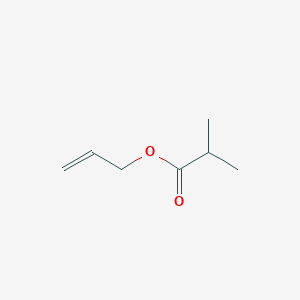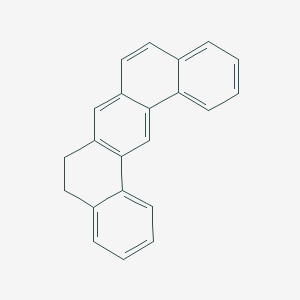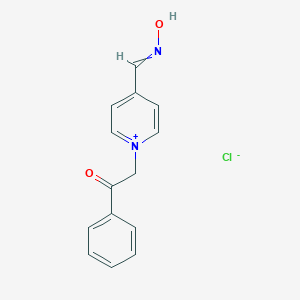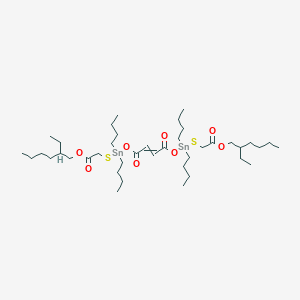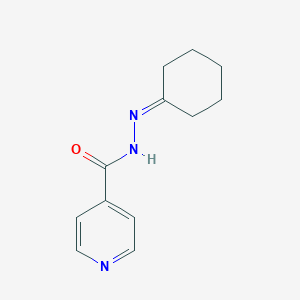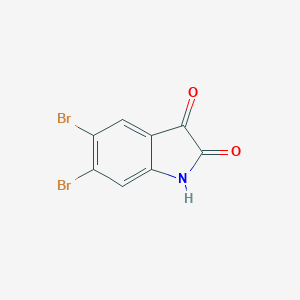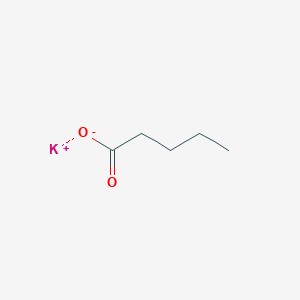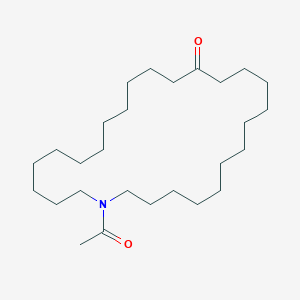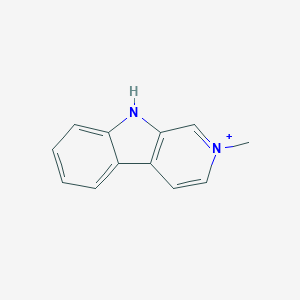
9-Mono-N'-methylnorharman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Normelinonine F is a naturally occurring compound belonging to the class of N-methyl-β-carboline alkaloids. These alkaloids are found in a wide range of living species and play various biological, biomedical, and pharmacological roles
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Normelinonin F beinhaltet die Methylierung des β-Carbolin-Grundrings. Dieser Prozess verstärkt seine photosensibilisierenden Eigenschaften, indem er seine Bindungsaffinität zu DNA und sein Oxidationspotenzial erhöht . Die spezifischen Synthesewege und Reaktionsbedingungen für Normelinonin F sind in der Literatur nicht umfassend dokumentiert. Allgemeine Methoden zur Synthese von N-Methyl-β-Carbolin-Alkaloiden beinhalten typischerweise die Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Normelinonin F sind aufgrund seiner Spezialisierung und geringen Nachfrage nicht gut etabliert. Die Verbindung wird hauptsächlich für Forschungszwecke synthetisiert und nicht für die industrielle Massenproduktion.
Analyse Chemischer Reaktionen
Reaktionstypen: Normelinonin F unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung zeigt photosensibilisierende Eigenschaften, die zur Oxidation von Purinen in DNA führen.
Reduktion: Reduktionsreaktionen, die Normelinonin F betreffen, wurden nicht umfassend untersucht.
Substitution: Die Methylierung des β-Carbolin-Rings ist eine Schlüsselsubstitutionsreaktion, die seine Eigenschaften verstärkt.
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
Normelinonin F hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Normelinonin F übt seine Wirkung durch seine photosensibilisierenden Eigenschaften aus. Die Verbindung bindet an DNA und induziert bei Lichteinwirkung die Oxidation von Purinen, was zu DNA-Photodamage führt . Dieser Mechanismus beinhaltet die Erzeugung reaktiver Sauerstoffspezies, die oxidativen Stress und Schäden an Zellbestandteilen verursachen . Die spezifischen molekularen Ziele und Pfade, die an der Wirkung von Normelinonin F beteiligt sind, werden noch untersucht.
Wirkmechanismus
Normelinonine F exerts its effects through its photosensitizing properties. The compound binds to DNA and, upon exposure to light, induces the oxidation of purines, leading to DNA photodamage . This mechanism involves the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components . The specific molecular targets and pathways involved in normelinonine F’s action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Normelinonin F ist eng verwandt mit anderen N-Methyl-β-Carbolin-Alkaloiden, wie z. B. Melinonine F . Diese Verbindungen haben ähnliche Strukturen und Eigenschaften, unterscheiden sich aber in ihren spezifischen Methylierungsmustern und biologischen Aktivitäten. Normelinonin F ist einzigartig in seiner hohen photosensibilisierenden Effizienz und seinem einzigartigen DNA-Photodamage-Profil . Weitere ähnliche Verbindungen sind:
Melinonine F: Ein weiteres N-Methyl-β-Carbolin-Alkaloid mit ähnlichen Eigenschaften, aber unterschiedlichen Methylierungsmustern.
2-Methyl-harminium: Eine verwandte Verbindung mit unterschiedlichen photosensibilisierenden Eigenschaften.
Normelinonin F zeichnet sich durch seine spezifische Methylierung am β-Carbolin-Ring aus, die seine photosensibilisierende Effizienz und DNA-Bindungsaffinität erhöht .
Eigenschaften
CAS-Nummer |
17994-14-8 |
|---|---|
Molekularformel |
C12H11N2+ |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |
InChI-Schlüssel |
UDHBHTHWWOQPBW-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Kanonische SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Key on ui other cas no. |
17994-14-8 |
Synonyme |
9-MeNH 9-mono-N'-methylnorharman |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


